4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid
Description
The bicyclo[4.2.0]octa-1,3,5-triene scaffold is a strained bicyclic system with applications in pharmaceuticals and organic synthesis. Derivatives functionalized with halogens (e.g., Br, Cl, F) or other substituents at specific positions exhibit distinct physicochemical and biological properties. Below, we compare these analogs systematically.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
ZGUVWEWSJSVSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a carboxylic acid group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .
Chemical Reactions Analysis
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of a diacid derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Scientific Research Applications
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, including binding to enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparative Analysis of Structural Analogs
Key Compounds and Properties
The table below summarizes critical data for bicyclo[4.2.0]octa-1,3,5-triene derivatives:
Halogen Position and Reactivity
- 7-Bromo Derivative : The bromine at position 7 (without a carboxylic acid group) enhances electrophilic aromatic substitution reactivity, making it a versatile synthon for cross-coupling reactions . Its molecular weight (181.03) and planar structure facilitate incorporation into benzocyclobutene-based polymers .
- 5-Chloro-7-carboxylic Acid : Chlorine at position 5 increases lipophilicity (MW 182.60) and may modulate bioactivity, though its specific applications remain under investigation .
- Its molecular weight (166.15) is lower than brominated analogs, favoring solubility .
Carboxylic Acid Functionalization
The parent bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (MW 148.16) is a key intermediate in synthesizing Ivabradine, a cardiac drug. Enzymatic methods using recombinant nitrilases or lipases enable enantioselective production of its derivatives, as seen in the 3,4-dimethoxy variant (C₁₁H₁₂O₄, MW 208.21) .
Methoxylated Derivatives
The 3,4-dimethoxy derivative (C₁₁H₁₂O₄) demonstrates the importance of electron-donating groups in directing regioselective reactions during Ivabradine synthesis. Patent data highlight scalable enzymatic processes for this compound, achieving high enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
